

Bi-linderone: A Technical Guide to its Structure Elucidation

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Compound of Interest

Compound Name: *Bi-linderone*

Cat. No.: *B15593866*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bi-linderone is a structurally unique dimeric natural product isolated from the traditional Chinese medicinal plant *Lindera aggregata*.^[1] Its unprecedented spirocyclopentenone-containing carbon skeleton has garnered significant interest in the scientific community. The elucidation of its complex structure was a challenging endeavor, accomplished through a combination of advanced spectroscopic techniques and confirmed by total synthesis. This technical guide provides an in-depth overview of the core data and methodologies involved in the structure elucidation of **bi-linderone**, intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Data

The structural determination of **bi-linderone** was primarily reliant on comprehensive analysis of its spectroscopic data. The key quantitative data are summarized in the tables below for clear comparison.

Table 1: ¹H NMR Spectroscopic Data for **Bi-linderone** (500 MHz, CDCl₃)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
2	3.55	d	13.5
2	2.58	d	13.5
6	7.25-7.35	m	
7	7.25-7.35	m	
8	7.25-7.35	m	
9	7.25-7.35	m	
10	7.25-7.35	m	
2'	2.95	d	18.0
2'	2.65	d	18.0
6'	7.25-7.35	m	
7'	7.25-7.35	m	
8'	7.25-7.35	m	
9'	7.25-7.35	m	
10'	7.25-7.35	m	
OMe-4	4.08	s	
OMe-5	3.88	s	
OMe-4'	4.07	s	
OMe-5'	3.87	s	

Table 2: ^{13}C NMR Spectroscopic Data for **Bi-linderone** (125 MHz, CDCl_3)

Position	Chemical Shift (δ) ppm
1	202.1
2	48.9
3	85.1
4	157.9
5	140.8
6	133.2
7	128.5
8	128.3
9	128.3
10	128.5
1'	201.8
2'	50.1
3'	84.9
4'	157.7
5'	140.6
6'	133.1
7'	128.4
8'	128.2
9'	128.2
10'	128.4
OMe-4	59.4
OMe-5	59.3
OMe-4'	59.2

OMe-5'	59.1
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Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Ion	Calculated m/z	Found m/z
[M+Na] ⁺	613.1838	613.1840

Experimental Protocols

The successful elucidation of **bi-linderone**'s structure hinged on a series of meticulously executed experimental procedures.

Isolation and Purification

- **Extraction:** The dried and powdered roots of *Lindera aggregata* were extracted with 95% ethanol at room temperature.
- **Solvent Partitioning:** The resulting crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- **Column Chromatography:** The ethyl acetate fraction, which showed promising activity, was subjected to repeated column chromatography over silica gel, Sephadex LH-20, and preparative HPLC to yield pure **bi-linderone**.

Structure Determination

The structure of **bi-linderone** was determined through an extensive analysis of 1D and 2D NMR spectra, including ¹H-¹H COSY, HSQC, and HMBC experiments, in conjunction with HRMS data. The final confirmation of the relative and absolute stereochemistry was achieved through single-crystal X-ray diffraction analysis.

Visualizations

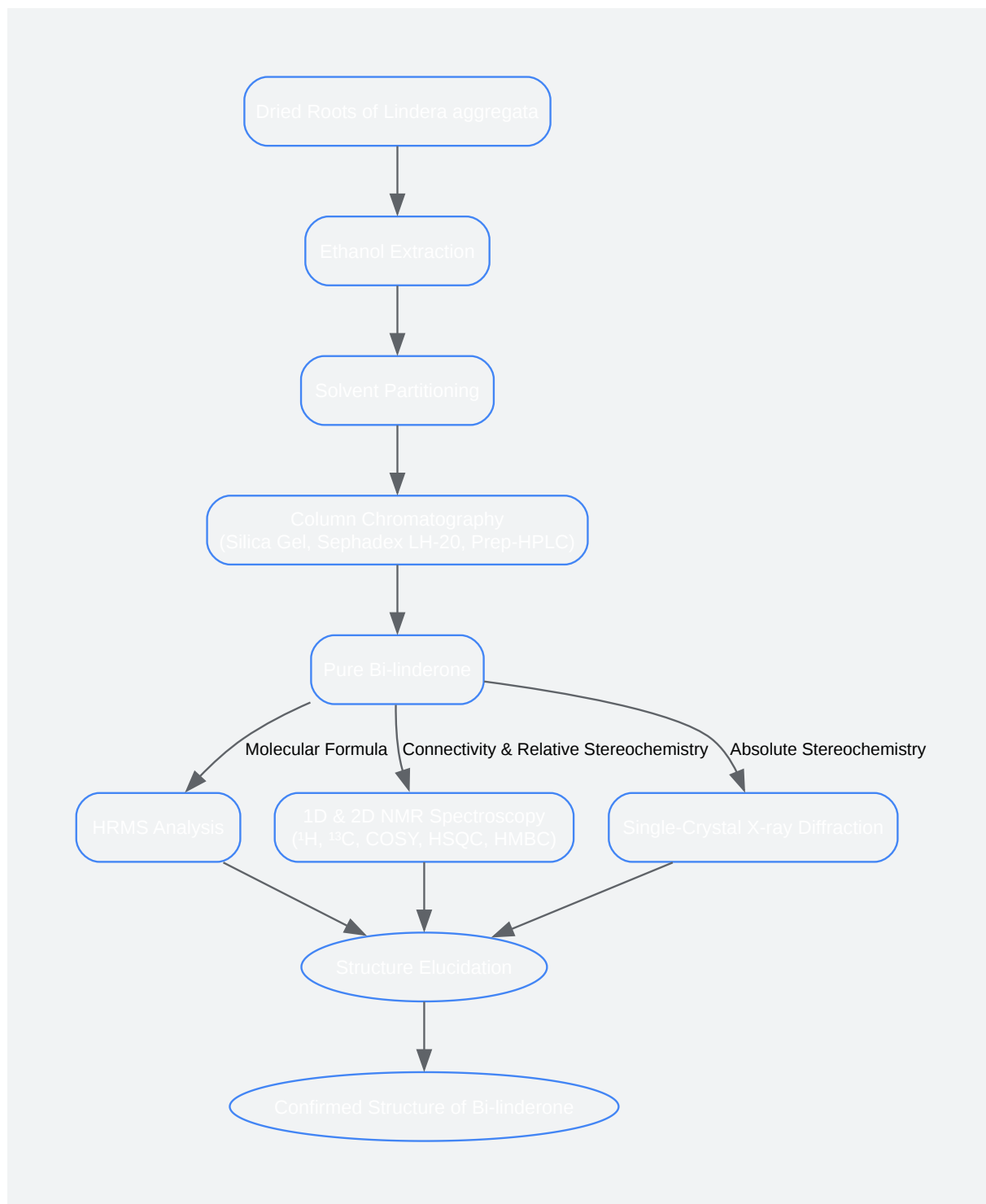
Chemical Structure of Bi-linderone

The following diagram illustrates the complex chemical structure of **bi-linderone**, highlighting its unique spiro-fused ring system.

Caption: Chemical structure of **bi-linderone**.

Experimental Workflow for Structure Elucidation

The logical progression of experiments that led to the successful determination of **bi-linderone**'s structure is depicted in the workflow diagram below.



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Caption: Workflow for the structure elucidation of **bi-linderone**.

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References

- 1. Bi-linderone, a highly modified methyl-linderone dimer from *Lindera aggregata* with activity toward improvement of insulin sensitivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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